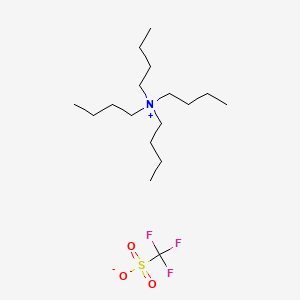

Tetrabutylammonium trifluoromethanesulfonate

Descripción general

Descripción

Tetrabutylammonium trifluoromethanesulfonate is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. While the provided papers do not directly discuss tetrabutylammonium trifluoromethanesulfonate, they do provide insights into closely related compounds and their structures, which can be informative for understanding tetrabutylammonium trifluoromethanesulfonate.

Synthesis Analysis

The synthesis of related compounds, such as the tetrabutylammonium salts of various anions, typically involves the combination of tetrabutylammonium cations with the corresponding anions. For example, the synthesis of tetrabutylammonium tetrakis(4,4,4-trifluoro-1-(2-thienyl)1,3-butanedione)samarium(III) involves the combination of tetrabutylammonium cations with a complex anion containing samarium and trifluoromethanesulfonate-like groups .

Molecular Structure Analysis

The molecular structure of related tetrabutylammonium salts has been determined using X-ray diffraction techniques. For instance, the crystal structure of a samarium complex with tetrabutylammonium cations revealed a monoclinic crystal system with specific bond distances and angles, indicating a coordination sphere with an arrangement close to that of a square antiprism . Similarly, the structure of tetramethylammonium trifluoromethanesulfonate, which is a smaller analog of tetrabutylammonium trifluoromethanesulfonate, was determined to be monoclinic with a network structure displaying hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involving tetrabutylammonium salts often depend on the nature of the anion. The provided papers do not detail specific chemical reactions of tetrabutylammonium trifluoromethanesulfonate, but they do suggest that the tetrabutylammonium cation can be involved in the formation of co-crystals with other ionic compounds, as seen in the inclusion of tetrabutylammonium cation in the hydrogen bond network of imidazolium/trifluoromethanesulfonate co-crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabutylammonium salts are influenced by their molecular structure and the interactions between cations and anions. For example, the presence of hydrogen bonding in the structure of tetramethylammonium trifluoromethanesulfonate suggests that similar tetrabutylammonium salts may also exhibit hydrogen bonding, which can affect their solubility and melting points . The inclusion of tetrabutylammonium cations in a hydrogen bond network also indicates that these salts can participate in supramolecular interactions, which can be relevant for their use in crystal engineering and materials science .

Aplicaciones Científicas De Investigación

Vibrational Spectroscopy Studies

Tetrabutylammonium trifluoromethanesulfonate (triflate) has been extensively studied in vibrational spectroscopy. Huang, Wheeler, and Frech (1994) utilized infrared and Raman spectra to investigate normal and 13C-labelled tetrabutylammonium triflate. Their research provided insights into the vibrational modes of the triflate anion, supported by ab initio Hartree—Fock self-consistent field (HF-SCF) calculations (Huang, Wheeler, & Frech, 1994).

Inclusion in Ionic Co-crystals

Leclercq et al. (2008) explored the solid-state inclusion of tetrabutylammonium cation in the hydrogen-bond network of imidazolium/trifluoromethanesulfonate ionic co-crystals. This study highlighted the ability of tetrabutylammonium cations to be integrated into complex crystal structures, enhancing our understanding of ionic interactions in solid states (Leclercq, Suisse, Nowogrocki, & Agbossou‐Niedercorn, 2008).

Catalysis in Organic Synthesis

Kusama, Yamashita, and Narasaka (1995) demonstrated the use of tetrabutylammonium triflate in catalyzing the Beckmann rearrangement of oximes. This process led to the formation of amides from ketones and hydroxylamine hydrochloride, showcasing the catalyst's effectiveness in organic synthesis (Kusama, Yamashita, & Narasaka, 1995).

Synthesis of Sugar Nitrates

Afza, Malik, and Voelter (1984) utilized tetrabutylammonium triflate in a novel approach for synthesizing sugar nitrates. This method, involving esterification with trifluoromethanesulfonic anhydride, proved to be mild and convenient for protecting acid-labile groups (Afza, Malik, & Voelter, 1984).

Glycosylation Reactions

Imperio, Campo, and Panza (2021) reported the preparation of anomeric tetrabutylammonium sulphates of glucose and galactose derivatives, using metal triflates for activating sulphate as a leaving group in glycosylation reactions. This study emphasizes the role of tetrabutylammonium triflate in facilitating high-yield glycosylation under mild conditions (Imperio, Campo, & Panza, 2021).

Safety And Hazards

Tetrabutylammonium trifluoromethanesulfonate should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Propiedades

IUPAC Name |

tetrabutylazanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJQKNVVBBIPBA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium trifluoromethanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tetrabutylammonium trifluoromethanesulfonate | |

CAS RN |

35895-70-6 | |

| Record name | Tetrabutylammonium trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35895-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

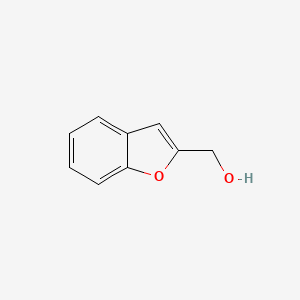

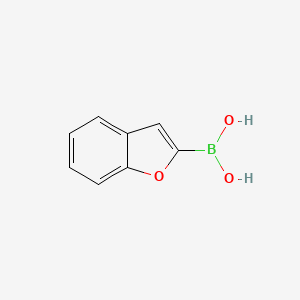

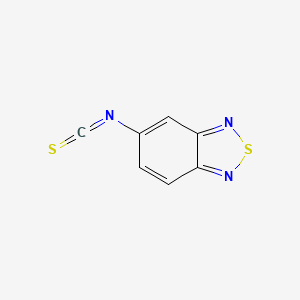

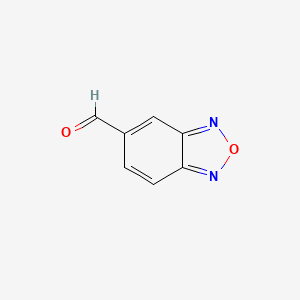

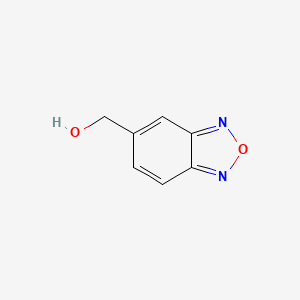

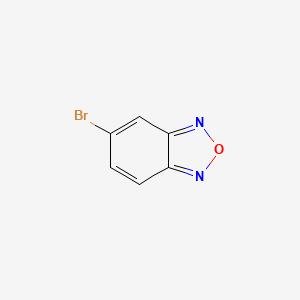

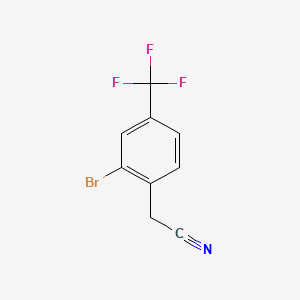

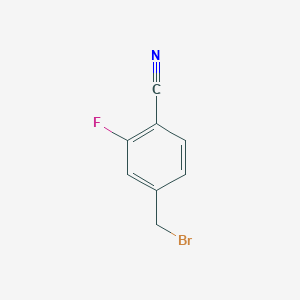

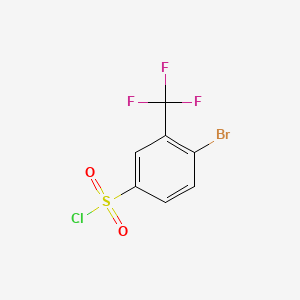

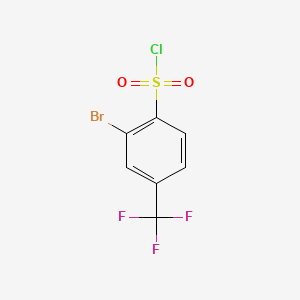

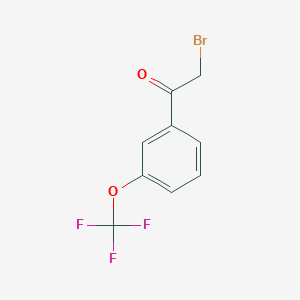

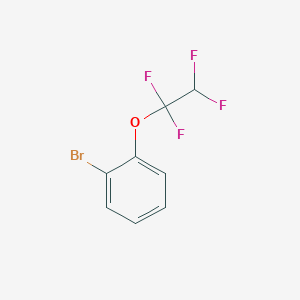

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.